ethyl 1-benzyl-5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate is a complex organic compound that features a variety of functional groups, including an indole ring, a piperazine ring, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Coupling Reactions: The final compound is formed by coupling the indole core with the piperazine derivative and subsequent esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can occur at the ester functionalities, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the benzylic positions can lead to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Substitution reactions can introduce various functional groups into the piperazine ring, potentially altering the compound’s biological activity.
Scientific Research Applications
Ethyl 1-benzyl-5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
- 2-(4-(2-(4-benzylpiperazin-1-yl)ethyl)benzyl)
Uniqueness
Ethyl 1-benzyl-5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate is unique due to its combination of an indole core with a piperazine ring and ester functionalities. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C33H39N3O4 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
ethyl 1-benzyl-5-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C33H39N3O4/c1-3-39-33(38)32-25(2)36(22-27-12-8-5-9-13-27)31-15-14-29(20-30(31)32)40-24-28(37)23-35-18-16-34(17-19-35)21-26-10-6-4-7-11-26/h4-15,20,28,37H,3,16-19,21-24H2,1-2H3 |
InChI Key |
YYUUAXZMRDLMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CC4=CC=CC=C4)O)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.